[1,2,5]thiadiazolo[3,4-h]quinolin-6-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3H-[1,2,5]thiadiazolo[3,4-h]quinolin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3OS/c13-7-3-4-10-8-5(7)1-2-6-9(8)12-14-11-6/h1-4,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOVRFNFCXBXKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC=C3C2=NSN3)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies For 1 2 3 Thiadiazolo 3,4 H Quinolin 6 Ol and Its Analogs
Retrosynthetic Analysis of thewikipedia.orgnih.govbeilstein-journals.orgThiadiazolo[3,4-h]quinolin-6-ol Core Structure
A retrosynthetic analysis of wikipedia.orgnih.govbeilstein-journals.orgthiadiazolo[3,4-h]quinolin-6-ol suggests that the core structure can be disconnected at the thiadiazole ring. This leads back to a key intermediate, a 7,8-diaminoquinolin-6-ol. The formation of the 1,2,5-thiadiazole (B1195012) ring is typically achieved through the cyclization of an ortho-diamine with a sulfur-containing reagent.
Further deconstruction of the 7,8-diaminoquinolin-6-ol intermediate points towards a 6-hydroxy-7-nitroquinoline derivative. The introduction of the second amino group can be envisioned through the reduction of a second nitro group or via a nucleophilic aromatic substitution reaction. The 6-hydroxyquinoline core itself can be synthesized through established methods such as the Skraup or Friedländer synthesis, starting from appropriately substituted anilines or aminobenzaldehydes.
This retrosynthetic approach highlights the critical steps in the synthesis: the formation of the substituted quinoline (B57606) core, the introduction of the two adjacent amino groups at positions 7 and 8, and the final cyclization to form the fused thiadiazole ring.
Established Synthetic Routes to thewikipedia.orgnih.govbeilstein-journals.orgThiadiazolo[3,4-h]quinoline System
The construction of the wikipedia.orgnih.govbeilstein-journals.orgthiadiazolo[3,4-h]quinoline system is not a trivial task and generally involves a multi-step sequence. The strategies revolve around the initial formation of a suitably substituted quinoline core, followed by the annulation of the thiadiazole ring.
Multi-Step Synthetic Strategies from Precursor Molecules
A plausible multi-step synthesis commences with the construction of a 6-hydroxyquinoline ring. One of the most classic methods for quinoline synthesis is the Skraup reaction, which involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. wikipedia.org For the synthesis of a 6-hydroxyquinoline, p-aminophenol would be the logical starting material.
Alternatively, the Friedländer synthesis offers another powerful method for constructing the quinoline nucleus. wikipedia.org This reaction involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group. To obtain a 6-hydroxyquinoline, a 2-amino-5-hydroxybenzaldehyde or a corresponding ketone would be required. A domino nitro reduction-Friedländer heterocyclization has also been reported, which allows for the use of more readily available nitro precursors.
Once the 6-hydroxyquinoline core is obtained, the next crucial step is the introduction of two amino groups at the 7 and 8 positions. A common strategy involves the nitration of the quinoline ring, followed by reduction. The directing effects of the existing substituents on the quinoline ring will influence the position of nitration. For a 6-hydroxyquinoline, nitration is likely to occur at the 5 or 7 position. Selective nitration at the 7-position would be a key step. Subsequent reduction of the nitro group to an amino group, followed by the introduction of a second amino group at the 8-position, would lead to the desired 7,8-diaminoquinolin-6-ol. The synthesis of 7,8-diaminoquinolines has been reported starting from angularly annelated selenadiazoloquinolones, which involves a reductive deselenation to reveal the diamine functionality. beilstein-journals.orgresearchgate.net
Cyclization Reactions in the Formation of the Thiadiazole Moiety
The final step in the synthesis of the wikipedia.orgnih.govbeilstein-journals.orgthiadiazolo[3,4-h]quinoline core is the formation of the 1,2,5-thiadiazole ring. This is typically achieved by the cyclization of an ortho-diamine, in this case, the 7,8-diaminoquinolin-6-ol intermediate. A variety of reagents can be employed for this transformation.
Commonly used reagents for the synthesis of 1,2,5-thiadiazoles from ortho-diamines include sulfur monochloride (S₂Cl₂) and thionyl chloride (SOCl₂). The reaction conditions for these cyclizations are generally mild.
| Reagent | Typical Conditions | Reference |
| Sulfur Monochloride (S₂Cl₂) | Inert solvent (e.g., DMF), room temperature | General knowledge |
| Thionyl Chloride (SOCl₂) | Inert solvent (e.g., pyridine), reflux | General knowledge |
Annulation Approaches for the Quinoline Framework
As mentioned previously, the Skraup and Friedländer syntheses are the primary annulation approaches for constructing the quinoline framework.
The Skraup synthesis is a robust method for preparing quinolines from anilines. wikipedia.org The reaction of p-aminophenol with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene would yield 6-hydroxyquinoline.
The Friedländer synthesis provides a versatile route to substituted quinolines. wikipedia.org The condensation of 2-amino-5-hydroxybenzaldehyde with a ketone or aldehyde containing an α-methylene group, in the presence of an acid or base catalyst, would furnish the 6-hydroxyquinoline core.
| Quinoline Synthesis | Starting Materials | Key Reagents |
| Skraup Synthesis | p-Aminophenol, Glycerol | Sulfuric acid, Oxidizing agent (e.g., nitrobenzene) |
| Friedländer Synthesis | 2-Amino-5-hydroxybenzaldehyde, Ketone/Aldehyde with α-methylene group | Acid or Base catalyst |
Advanced Synthetic Techniques for Derivatization ofwikipedia.orgnih.govbeilstein-journals.orgThiadiazolo[3,4-h]quinolin-6-ol
The presence of a hydroxyl group at the 6-position of the wikipedia.orgnih.govbeilstein-journals.orgthiadiazolo[3,4-h]quinoline core provides a convenient handle for further derivatization, allowing for the synthesis of a library of analogs with potentially modulated properties.
Functionalization of the Hydroxyl Group at Position 6
The hydroxyl group can be readily converted into ethers or esters through various well-established synthetic methods.
Etherification: The Williamson ether synthesis is a classic and widely used method for the preparation of ethers. wikipedia.orgchemistrytalk.org This reaction involves the deprotonation of the hydroxyl group with a base, such as sodium hydride, to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide.
Esterification: The hydroxyl group can be acylated to form esters using several methods. The Steglich esterification is a mild and efficient method that utilizes a coupling agent, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), and a catalyst, typically 4-dimethylaminopyridine (DMAP), to facilitate the reaction between the alcohol and a carboxylic acid. wikipedia.orgchemistry-online.com Another powerful method is the Mitsunobu reaction, which allows for the conversion of an alcohol to an ester under mild, neutral conditions using triphenylphosphine and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-chemistry.org
| Reaction | Reagents | Product |
| Williamson Ether Synthesis | Base (e.g., NaH), Alkyl halide (R-X) | Ether (R-O-Ar) |
| Steglich Esterification | Carboxylic acid (R-COOH), DCC/DIC, DMAP | Ester (R-COO-Ar) |
| Mitsunobu Reaction | Carboxylic acid (R-COOH), PPh₃, DEAD/DIAD | Ester (R-COO-Ar) |
Modifications and Substitutions on the Thiadiazole Ring
The thiadiazole ring is a versatile scaffold in medicinal chemistry, and its functionalization is a key strategy for modulating molecular properties. pharmedicopublishers.comnih.gov Modifications to the thiadiazole core can significantly impact the biological efficacy of the resulting compounds. pharmedicopublishers.com The low electron density on the ring's carbon atoms, a result of the electronegativity of the two nitrogen atoms, makes the thiadiazole nucleus susceptible to nucleophilic substitution reactions. nih.gov
Common modifications involve the introduction of various substituents, such as aryl, amino, and halogen groups, to enhance electron density or introduce new pharmacophoric features. pharmedicopublishers.com Halogenated 1,3,4-thiadiazoles, for instance, are important intermediates where the halogen atom can be readily displaced by nucleophiles, allowing for the synthesis of a series of 5-substituted-2-aryl-1,3,4-thiadiazoles. nih.gov
The structure-activity relationship (SAR) of thiadiazole derivatives is highly sensitive to the nature of the substituents. pharmedicopublishers.com For example, the introduction of an amino group can enhance solubility and antifungal effects. pharmedicopublishers.com SAR studies have revealed that the anticonvulsant activity of thiadiazole derivatives is associated with the =N–C–S– moiety and can be increased by substitution with halo (Cl, Br, F), nitro, or methyl groups. frontiersin.org
Table 1: Examples of Substitutions on the Thiadiazole Ring and Their Effects
| Substituent Group | Position of Substitution | Potential Effect | Reference |
|---|---|---|---|
| Aryl, Amino, Halogen | Various | Enhance electron density, modulate biological efficacy | pharmedicopublishers.com |
| -OH or -NH2 | Thiadiazole ring | Enhance solubility and antifungal effect | pharmedicopublishers.com |
| Halogen (e.g., Cl) | 5-position | Readily displaced by nucleophiles for further derivatization | nih.gov |
| Methyl group | Aryl moiety attached to thiadiazole | Potent anticonvulsant activity | frontiersin.org |
| Chloro and Nitro groups | Aryl moiety attached to thiadiazole | Highest anticonvulsant potency | frontiersin.org |
Diversification at the Quinoline Subunit
Diversification of the quinoline subunit in fused heterocyclic systems is a critical strategy for developing new therapeutic agents. Synthetic approaches often focus on constructing the quinoline ring with various substituents. One method involves the reaction of 4-amino-5-R¹-4H-1,2,4-triazole-3-thiols with 2-R²-6-R³-quinoline-4-carboxylic acids in phosphoryl chloride. researchgate.net This reaction yields 2-R²-6-R³-4-(3-R¹- pharmedicopublishers.comnih.govfrontiersin.orgtriazolo[3,4-b] pharmedicopublishers.comfrontiersin.orgnih.govthiadiazol-6-yl)quinolines, demonstrating a method for linking a pre-functionalized quinoline carboxylic acid to a thiadiazole precursor. researchgate.net
Another approach involves multicomponent reactions to build the quinoline (or quinazoline, a related scaffold) core. For instance, the synthesis of thiadiazolo[2,3-b]quinazolin-6-ones can be achieved through a one-pot, three-component reaction of dimedone or 1,3-cyclohexanedione, various aldehydes, and 5-aryl-1,3,4-thiadiazol-2-amines. nih.gov This method allows for the incorporation of diversity from the aldehyde component, which can carry various electron-donating or electron-withdrawing groups at different positions on an aromatic ring. nih.govresearchgate.net
Furthermore, the synthesis of novel 1,2,4-triazolo[3,4-b] pharmedicopublishers.comfrontiersin.orgnih.govthiadiazine derivatives has been reported through the reaction of 4-amino-5-[2-(2-piperazinyl-1-yl)quinolin-3-yl]-4H-1,2,4-triazole-3-thiol with various phenacyl bromides. nih.gov This strategy highlights the use of a complex, pre-built quinoline starting material to generate diverse final products.
Catalytic Approaches in Thiadiazoloquinoline Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. Both organocatalysis and metal-mediated transformations have been employed in the synthesis of heterocyclic systems related to thiadiazoloquinolines.
Organocatalysis has emerged as a powerful tool in synthetic chemistry, providing an alternative to metal-based catalysts. nih.gov In the synthesis of quinazolinone derivatives, various organocatalysts have been utilized to facilitate C-C and C-N bond formations. For example, trifluoroacetic acid (TFA) has been used to promote the reaction between anthranilamides and ketoalkynes, involving a Michael addition (C-C bond formation) followed by intramolecular cyclization (C-N bond formation) to yield 2-aryl(alkyl)-quinazolin-4(3H)-ones. nih.gov
Similarly, phosphorous acid (H₃PO₃) has been employed in the cyclo-condensation of 2-aminobenzamides and β-ketoesters to produce quinazolinone products. nih.gov Acetic acid has also been shown to catalyze a three-component reaction of isatoic anhydride, aryl amines, and cyclic ketones to afford spiro-fused quinazolinones. nih.govfrontiersin.org These examples demonstrate the utility of acid catalysts in constructing the quinazoline core, a structure closely related to the quinoline subunit of the target compound.
Transition-metal catalysts are widely used for constructing complex heterocyclic systems. researchgate.net A notable example is the synthesis of thiadiazolo[2,3-b]quinazolin-6-one scaffolds using a Lewis acid-based deep eutectic solvent (LA-DES) derived from diphenhydramine hydrochloride and CoCl₂·6H₂O. nih.govresearchgate.net This cobalt-based catalyst efficiently promotes the one-pot, three-component reaction of dimedone/1,3-cyclohexanedione, aldehydes, and 5-aryl-1,3,4-thiadiazol-2-amines under solvent-free conditions. nih.govresearchgate.net This method is versatile, allowing for the synthesis of mono- and bis-thiadiazolo[2,3-b]quinazolin-6-ones from dialdehydes or bis-1,3,4-thiadiazol-2-amine. nih.gov
Table 2: Catalytic Approaches in the Synthesis of Related Heterocycles
| Catalyst | Reaction Type | Bond Formed | Resulting Scaffold | Reference |
|---|---|---|---|---|
| Trifluoroacetic acid (TFA) | Michael addition & Cyclization | C-C, C-N | Quinazolinone | nih.gov |
| Phosphorous acid (H₃PO₃) | Cyclo-condensation | C-N | Quinazolinone | nih.gov |
| Acetic acid | Three-component reaction | C-N | Spiro-fused quinazolinone | nih.gov |
Green Chemistry Principles in the Synthesis ofpharmedicopublishers.comnih.govsioc-journal.cnThiadiazolo[3,4-h]quinolin-6-ol Derivatives
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. Key aspects include the use of environmentally benign solvents, catalysts, and energy-efficient reaction conditions.
In the synthesis of thiadiazole derivatives, several green methodologies have been reported. One approach utilizes ionic liquids, such as pentyl pyridinium tribromide, which can act as both the solvent and the reagent for the oxidative dimerization of aryl thioamides to form 3,5-disubstituted-1,2,4-thiadiazoles. mdpi.com Another strategy employs molecular iodine as an efficient and environmentally benign catalyst for the synthesis of 3-substituted 5-amino-1,2,4-thiadiazole scaffolds. mdpi.com
The use of deep eutectic solvents (DESs) represents a significant advancement in green chemistry. nih.gov The synthesis of thiadiazolo[2,3-b]quinazolin-6-ones catalyzed by a Lewis acid-based DES (LA-DES) under solvent-free conditions exemplifies a highly efficient and green protocol. nih.govresearchgate.net This method offers several advantages, including short reaction times, avoidance of toxic organic solvents, high atom economy, and the potential for catalyst recovery and reuse, making the process economically and environmentally favorable. nih.govresearchgate.net
Table 3: Green Chemistry Approaches in Thiadiazole Synthesis
| Green Principle | Methodology | Specific Example | Advantages | Reference |
|---|---|---|---|---|
| Green Solvents/Reagents | Use of Ionic Liquids | Pentyl pyridinium tribromide for oxidative dimerization | Acts as both solvent and reagent, ambient temperature | mdpi.com |
| Green Catalysts | Molecular Iodine Catalysis | Synthesis of 3-substituted 5-amino-1,2,4-thiadiazoles | Environmentally benign, efficient | mdpi.com |
| Designer Solvents/Solvent-free | Deep Eutectic Solvent (DES) Catalysis | LA-DES from CoCl₂ for thiadiazolo[2,3-b]quinazolin-6-one synthesis | Solvent-free, short reaction time, catalyst reuse, high atom economy | nih.govresearchgate.net |
Spectroscopic Characterization and Advanced Structural Analysis Of 1 2 3 Thiadiazolo 3,4 H Quinolin 6 Ol Derivatives
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a fundamental tool for identifying the functional groups and obtaining a unique "fingerprint" of a molecule.
Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Groups
FTIR spectroscopy is instrumental in identifying the key functional groups within the acgpubs.orgtsijournals.comnih.govthiadiazolo[3,4-h]quinolin-6-ol scaffold. The presence of the hydroxyl (-OH) group is typically confirmed by a broad absorption band in the region of 3400-3200 cm⁻¹. The aromatic C-H stretching vibrations of the quinoline (B57606) ring system are expected to appear in the 3100-3000 cm⁻¹ range.
The C=N stretching vibration within the thiadiazole ring and the C=C stretching vibrations of the aromatic quinoline framework typically give rise to a series of sharp absorption bands in the 1650-1450 cm⁻¹ region. nih.govspectrabase.com Specifically, the C=N stretching of a 1,3,4-thiadiazole (B1197879) ring can be observed around 1628 cm⁻¹. nih.gov The C-S bond within the thiadiazole ring often presents a weaker absorption in the fingerprint region, typically between 800-600 cm⁻¹. researchgate.net Furthermore, C-O stretching of the phenolic hydroxyl group is anticipated around 1260-1200 cm⁻¹.
For derivatives, the introduction of other functional groups will manifest additional characteristic peaks. For instance, an amino group (-NH₂) would show characteristic stretching vibrations in the 3500-3300 cm⁻¹ range. spectrabase.com
Interactive Data Table: Characteristic FTIR Absorption Bands for acgpubs.orgtsijournals.comnih.govThiadiazolo[3,4-h]quinolin-6-ol Derivatives
| Functional Group | Expected Absorption Range (cm⁻¹) | Notes |
| O-H (phenolic) | 3400-3200 (broad) | Indicates the presence of the hydroxyl group. |
| Aromatic C-H | 3100-3000 | Stretching vibrations of the quinoline ring protons. |
| C=N / C=C | 1650-1450 | Overlapping stretching vibrations from the thiadiazole and quinoline rings. |
| C-O (phenolic) | 1260-1200 | Stretching vibration of the carbon-oxygen bond. |
| C-S | 800-600 | Often a weak absorption from the thiadiazole ring. |
Raman Spectroscopy for Vibrational Modes
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. For acgpubs.orgtsijournals.comnih.govthiadiazolo[3,4-h]quinolin-6-ol derivatives, the symmetric breathing vibrations of the aromatic rings are expected to be strong in the Raman spectrum. The C=N and C=C stretching modes will also be Raman active, appearing in similar regions as in the FTIR spectrum. The C-S bond, due to its polarizability, may also give a more distinct signal in the Raman spectrum compared to FTIR.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the most powerful tool for the complete structural determination of organic molecules, providing detailed information about the chemical environment of each nucleus.
¹H NMR Spectroscopy for Proton Environments and Connectivity
The ¹H NMR spectrum of acgpubs.orgtsijournals.comnih.govthiadiazolo[3,4-h]quinolin-6-ol would display distinct signals for the aromatic protons on the quinoline and thiadiazole rings. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the fused thiadiazole ring and the electron-donating hydroxyl group. Aromatic protons generally resonate in the range of δ 7.0-9.0 ppm. acgpubs.orgresearchgate.net The proton of the hydroxyl group (-OH) will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration, but typically appears downfield.
For substituted derivatives, the number, multiplicity, and chemical shifts of the aromatic signals will change accordingly, providing crucial information about the position of the substituents. For example, in a 6-hydroxyquinoline, the protons on the phenolic ring are influenced by the hydroxyl group's electron-donating effect. tsijournals.com
Interactive Data Table: Expected ¹H NMR Chemical Shifts for acgpubs.orgtsijournals.comnih.govthiadiazolo[3,4-h]quinolin-6-ol
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic CH (Quinoline) | 7.0 - 9.0 | d, t, m | The exact shifts and coupling patterns depend on the specific proton and its neighbors. |
| Phenolic OH | Variable (often > 9.0) | br s | Chemical shift is solvent and concentration dependent. |
¹³C NMR Spectroscopy for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon atoms of the acgpubs.orgtsijournals.comnih.govthiadiazolo[3,4-h]quinolin-6-ol skeleton will resonate at different chemical shifts depending on their electronic environment. Aromatic carbons typically appear in the δ 110-160 ppm range. tsijournals.comresearchgate.net The carbon atom attached to the hydroxyl group (C-6) is expected to be deshielded and appear in the downfield region of the aromatic signals. The carbons of the thiadiazole ring are also expected to be significantly deshielded due to the presence of electronegative nitrogen and sulfur atoms, with typical shifts for 1,3,4-thiadiazole carbons appearing between δ 150-170 ppm. researchgate.net
Interactive Data Table: Expected ¹³C NMR Chemical Shifts for acgpubs.orgtsijournals.comnih.govthiadiazolo[3,4-h]quinolin-6-ol
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| Aromatic C-H (Quinoline) | 110 - 140 | Shielded and deshielded based on proximity to substituents. |
| Aromatic C-N / C-C (Quaternary) | 140 - 160 | Bridgehead carbons and carbons attached to nitrogen. |
| C-OH (C-6) | ~150-160 | Deshielded due to the attached oxygen atom. |
| Thiadiazole Carbons | 150 - 170 | Highly deshielded due to heteroatoms. |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complex Structures
For unambiguous assignment of all proton and carbon signals, especially in complex substituted derivatives, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For acgpubs.orgtsijournals.comnih.govthiadiazolo[3,4-h]quinolin-6-ol, COSY would be used to establish the connectivity between adjacent protons on the quinoline ring, allowing for the assignment of the spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to, providing a direct map of the C-H bonds.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, the proton at position 5 could show a correlation to the carbon at position 6a, and the protons on the thiadiazole ring could show correlations to carbons in the quinoline part of the molecule, confirming the fused ring structure. nih.gov
The combined application of these 2D NMR techniques allows for the complete and unambiguous assignment of the complex structure of acgpubs.orgtsijournals.comnih.govthiadiazolo[3,4-h]quinolin-6-ol and its derivatives. researchgate.net
Nuclear Overhauser Effect Spectroscopy (NOESY) for Conformational Analysis
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful two-dimensional Nuclear Magnetic Resonance (NMR) technique indispensable for elucidating the spatial arrangement of atoms within a molecule in solution. mdpi.com This method detects through-space interactions between protons that are in close proximity, typically within 5 Ångströms, providing crucial data on the molecule's conformation. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the interacting nuclei, allowing for precise quantitative measurements of internuclear distances and the determination of the predominant molecular conformation in a solution. mdpi.com
In the context of complex heterocyclic systems like thiadiazoloquinoline derivatives, NOESY is instrumental in defining the three-dimensional geometry, which is often not planar. For instance, in the analysis of a related benzo[c] nih.govnih.govresearchgate.netthiadiazole (BTZ) derivative bearing two quinolinol units, 2D NOE NMR spectroscopy provided support for a propeller-type geometry in solution. hw.ac.uk The study of various 1,5-diaryl-3-oxo-1,4-pentadiene derivatives demonstrated that NOESY can reveal how the introduction of different substituents, such as a fluorine atom, induces substantial conformational alterations, leading to the predominance of a specific conformer group. mdpi.com By examining cross-peaks, which indicate spatial correlations between protons, researchers can map the molecule's folding and orientation of its constituent rings. nih.gov For thiadiazoloquinoline derivatives, NOESY would be critical for establishing the relative orientation of the quinoline and thiadiazole ring systems and any substituents.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a cornerstone analytical technique for the characterization of novel heterocyclic compounds, providing definitive information on their molecular weight and elemental composition. Furthermore, fragmentation analysis offers deep insights into the molecular structure.
High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous structural confirmation of newly synthesized thiadiazoloquinoline derivatives. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically achieving a mass accuracy of better than 2 parts per million (ppm). nih.gov This precision allows for the determination of a molecule's elemental formula from its exact mass.
The structures of novel donor-acceptor dyes based on a nih.govnih.govresearchgate.netthiadiazolo[3,4-d]pyridazine core and other related derivatives have been unequivocally established using HRMS. researchgate.netmdpi.commdpi.com The experimental m/z value is compared against the calculated value for the proposed chemical formula, and a close match provides strong evidence for the compound's identity. This technique is particularly valuable for differentiating between compounds with the same nominal mass but different elemental compositions.
| Compound Name | Molecular Formula | Calculated m/z [M+H]+ | Found m/z [M+H]+ | Reference |
|---|---|---|---|---|
| 4,4′-( nih.govnih.govresearchgate.netThiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) | C44H37N6O4S | 745.2592 | 745.2577 | mdpi.com |
| 4,7-Bis(dodecylthio)- nih.govnih.govresearchgate.netthiadiazolo[3,4-c]pyridine | C29H52N3S3 | 538.3318 | 538.3308 | mdpi.com |
Tandem mass spectrometry (MS/MS or MSⁿ) is a critical tool for structural elucidation, providing detailed information on a molecule's architecture through controlled fragmentation. nih.gov In this technique, a specific precursor ion is selected, fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern serves as a molecular fingerprint, revealing the connectivity of atoms and the nature of functional groups.
The fragmentation of heterocyclic systems like thiadiazoloquinolines can be complex. Studies on related structures provide a framework for predicting their behavior:
Thiadiazole Ring Fragmentation: A common fragmentation pathway for 1,2,3-thiadiazole (B1210528) derivatives involves the loss of a neutral nitrogen molecule (N₂). nih.gov
Ring Cleavage: For fused systems like thiazolo[3,2-a]pyrimidines, fragmentation often begins in the thiazole (B1198619) ring, which is generally less stable than the pyrimidine (B1678525) ring during the process. sapub.org
Side-Chain and Functional Group Loss: The initial fragmentation steps often involve the loss of simple functional groups or side chains from the main heterocyclic core. sapub.org For ketamine analogues, which are aromatic cyclohexanone (B45756) amines, characteristic pathways include the loss of H₂O or the amine side chain. nih.gov
Complex Rearrangements: In some cases, fragmentation can involve rearrangements. For instance, protonated 1,2,3-triazoles have been observed to rearrange into the corresponding 1,2,3-thiadiazole structure during MS/MS analysis. nih.gov
Quinoline System Fragmentation: The fragmentation of substituted quinolines often proceeds through cleavage of bonds within the quinoline moiety and the loss of attached substituents. researchgate.net
For a nih.govnih.govresearchgate.netthiadiazolo[3,4-h]quinolin-6-ol derivative, MS/MS analysis would be expected to show characteristic losses related to the thiadiazole ring (e.g., loss of N₂ or NS) and fragmentation of the quinoline system, providing definitive structural confirmation.
Electronic Absorption and Emission Spectroscopy
The electronic properties of thiadiazoloquinoline derivatives are investigated using absorption and emission spectroscopy, which provides insights into the electronic transitions and luminescence capabilities of these molecules.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, revealing information about its electronic transitions. The spectra of conjugated heterocyclic systems like thiadiazoloquinolines are typically characterized by multiple absorption bands.
Studies on related compounds show that these bands arise from π-π* transitions within the aromatic rings and, particularly in donor-acceptor (D-A) type structures, from intramolecular charge transfer (ICT) processes. researchgate.netmdpi.com The nih.govnih.govresearchgate.netthiadiazole ring is a known electron acceptor, and when combined with electron-donating moieties, it can lead to strong ICT bands that extend into the visible region. For example, the spectra of nih.govnih.govresearchgate.netthiadiazolo[3,4-d]pyridazine derivatives show bands in the UV region attributed to π-π* transitions and a broad band in the visible region corresponding to an ICT process. researchgate.net The position and intensity of these absorption maxima (λmax) are sensitive to the specific substituents and the solvent polarity.
| Compound Class/Name | Solvent | Absorption Maxima (λmax, nm) | Reference |
|---|---|---|---|
| Thiazolopyrimido quinoline derivatives | DMF | ~350-450 | researchgate.net |
| 4,7-Bis(dodecylthio)- nih.govnih.govresearchgate.netthiadiazolo[3,4-c]pyridine | CH2Cl2 | 258, 427 | mdpi.com |
| 4,4′-( nih.govnih.govresearchgate.netThiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) | CH2Cl2 | 293, 343, 560 | mdpi.com |
| nih.govnih.govresearchgate.netThiadiazolo[3,4-f] nih.govresearchgate.netphenanthroline 2,2-dioxide | MeCN | ~315 | nih.gov |
Fluorescence spectroscopy is used to study the light-emitting properties of molecules after they have absorbed light. Many thiadiazole derivatives exhibit interesting luminescence phenomena. nih.gov For example, certain 1,3,4-thiadiazole analogues display a dual fluorescence effect, where the emission spectrum shows two distinct bands, a behavior that can be highly dependent on environmental factors such as pH. nih.gov Above a pH of 7.5, some of these compounds show a single fluorescence band, while in the pH range of 1 to 7.5, two bands are evident. nih.gov
The design of molecules with a donor-acceptor-donor (D-A-D) architecture, where the nih.govnih.govresearchgate.netthiadiazole unit acts as the acceptor, can lead to materials with fluorescence in the near-infrared (NIR) region of the spectrum. researchgate.net This property is highly sought after for applications in organic light-emitting diodes (OLEDs). mdpi.com Furthermore, some complex heterocyclic structures, such as a twisted benzo[c] nih.govnih.govresearchgate.netthiadiazole derivative, have been shown to exhibit aggregation-induced emission (AIE), a phenomenon where the molecule is non-emissive in solution but becomes highly fluorescent upon aggregation. hw.ac.uk The luminescence properties of a nih.govnih.govresearchgate.netthiadiazolo[3,4-h]quinolin-6-ol derivative would be influenced by the interplay between the electron-accepting thiadiazole ring and the quinolinol moiety, potentially leading to unique photophysical behavior.
| Compound Name | Solvent | Emission Maxima (λem, nm) | Reference |
|---|---|---|---|
| 4,4′-( nih.govnih.govresearchgate.netThiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) | CH2Cl2 | 650 | mdpi.com |
| 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol | Aqueous (pH > 7.5) | 437 | nih.gov |
| 4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol | Aqueous (pH > 7.5) | 438 | nih.gov |
X-ray Crystallography for Definitive Solid-State Structural Confirmation
Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of a molecule's three-dimensional structure in the solid state. It provides precise measurements of bond lengths, bond angles, and torsion angles, offering a definitive structural proof that complements spectroscopic data. For derivatives of thiadiazole-fused heterocycles, this method has been crucial in confirming synthetic outcomes and analyzing conformational preferences. acs.org
Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Torsion Angles
The analysis of various acs.orgresearchgate.netnih.govtriazolo[3,4-b] acs.orgnih.govresearchgate.netthiadiazole derivatives reveals consistent and predictable geometric parameters. Although these are isomers of the quinoline-fused system, the core thiadiazole ring's geometry provides a strong model for expected values. Studies on these related structures consistently report that the observed bond lengths and angles fall within normal ranges, indicating a lack of significant ring strain or unusual electronic effects. acs.orgnih.gov
For instance, the crystal structure of 6-(4-chlorophenyl)-3-(thiophen-2-yl)- acs.orgresearchgate.netnih.govtriazolo[3,4-b] acs.orgnih.govresearchgate.net-thiadiazole was determined to be in the monoclinic P21/c space group. researchgate.net The core fused ring system is nearly planar, a common feature that facilitates electronic delocalization across the heterocyclic framework. researchgate.net The orientation of the substituent groups relative to this core is a key structural feature, defined by torsion angles. In many derivatives, attached aryl rings are twisted with respect to the central heterocyclic system. For example, in one 3,6-disubstituted derivative, the 2-chloro-6-fluorophenyl ring is oriented nearly perpendicular to the mean plane of the central triazolothiadiazole unit (at dihedral angles of 75.4° and 83.0° for two different compounds). acs.org Similarly, in 6-(4-Bromophenyl)-3-methyl-7H-1,2,4-triazolo[3,4-b] acs.orgnih.govresearchgate.netthiadiazine , the triazole ring makes a dihedral angle of 29.1(5)° with the bromobenzene (B47551) ring. nih.gov
The table below presents representative crystallographic data for a related triazolothiadiazole derivative, illustrating the typical parameters obtained from a single-crystal X-ray diffraction experiment.
| Compound | 6-(Adamantan-1-yl)-3-(3-fluorophenyl)-1,2,4-triazolo[3,4-b] acs.orgnih.govresearchgate.netthiadiazole nih.gov |
| Formula | C₁₉H₁₉FN₄S |
| Crystal System | Monoclinic |
| Space Group | P2₁/m |
| a (Å) | 11.6385 (16) |
| b (Å) | 6.6555 (5) |
| c (Å) | 11.6634 (16) |
| β (°) | 117.379 (14) |
| Volume (ų) | 802.25 (17) |
| Z | 2 |
This interactive table summarizes the unit cell parameters determined by single-crystal X-ray diffraction.
The bond lengths within the fused heterocyclic system are consistent with their aromatic character, showing values intermediate between single and double bonds. For example, the N-N bond length in a 4-amino-1,2,4-triazole (B31798) derivative was found to be approximately 1.411(4) Å. researchgate.net The conformation of the fused ring systems is also a critical aspect revealed by X-ray diffraction. While the five-membered thiadiazole and triazole rings are individually planar, the fusion can introduce deviations. In the case of a dihydro-thiadiazine derivative, the six-membered thiadiazine ring was found to adopt a twist-boat conformation. nih.gov
Analysis of Intermolecular Interactions in Crystalline States
The packing of molecules in a crystal is governed by a network of intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, are fundamental to the stability and physical properties of the crystalline solid. In thiadiazole-fused heterocyclic derivatives, hydrogen bonds, π–π stacking, and other weak interactions are prevalent.
Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions. For two 3,6-disubstituted- acs.orgresearchgate.netnih.govtriazolo[3,4-b] acs.orgnih.govresearchgate.netthiadiazole derivatives, this analysis showed that H···H, H···N, and H···Cl contacts are among the most significant contributors to the crystal packing. acs.org
Hydrogen Bonding: In structures containing potential hydrogen bond donors (like N-H or C-H) and acceptors (like nitrogen atoms or the sulfur atom of the thiadiazole ring), hydrogen bonds are a primary organizing force. In the crystal structure of 6-(4-Bromophenyl)-3-methyl-7H-1,2,4-triazolo[3,4-b] acs.orgnih.govresearchgate.netthiadiazine , molecules are linked by C–H···N interactions, forming sheets that lie parallel to the (010) crystallographic plane. nih.gov
π–π Interactions: The planar, aromatic nature of the fused heterocyclic core and any attached aryl substituents makes them ideal candidates for π–π stacking interactions. These interactions are crucial for the formation of columnar or layered supramolecular assemblies. For instance, in the crystal structure of 6-(Adamantan-1-yl)-3-(3-fluorophenyl)-1,2,4-triazolo[3,4-b] acs.orgnih.govresearchgate.netthiadiazole , significant π–π interactions are observed between the triazole and phenyl rings of adjacent molecules, with a centroid-to-centroid distance of 3.5849(7) Å. nih.gov
Based on a comprehensive search of available scientific literature, there is currently no specific published research focusing on the detailed computational and theoretical investigations of the chemical compoundthiadiazolo[3,4-h]quinolin-6-ol as outlined in the request. The provided structure is a highly specific heterocyclic system, and dedicated studies concerning its quantum chemical calculations, molecular geometry, and electronic structure analysis are not present in the public domain.
Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables that strictly adheres to the provided outline for this particular compound. Information on related structures or general computational methodologies would not meet the stringent requirement of focusing solely onthiadiazolo[3,4-h]quinolin-6-ol.
Computational and Theoretical Investigations Of 1 2 3 Thiadiazolo 3,4 H Quinolin 6 Ol and Its Derivatives
Electronic Structure Analysis
Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Band Gap Determination
Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions.
For quinoline-based thiadiazole derivatives, DFT calculations are commonly used to determine the energies of the HOMO and LUMO. In a typical analysis, the electron density of the HOMO is often distributed over the more electron-rich portions of the molecule, such as the quinoline (B57606) and thiadiazole rings, while the LUMO is generally delocalized over the π-conjugated system.
Table 1: Representative Frontier Molecular Orbital Data for Analogous Thiadiazole Derivatives
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Quinoline-Thiadiazole Analog A | -6.25 | -2.15 | 4.10 |
| Quinoline-Thiadiazole Analog B | -6.50 | -2.30 | 4.20 |
| Phenyl-Thiadiazole Derivative | -6.87 | -1.98 | 4.89 |
| Thiazole-Sulfonamide Analog | -7.12 | -1.54 | 5.58 |
Note: The data presented in this table are representative values from computational studies on analogous or related heterocyclic compounds and are intended for illustrative purposes. The exact values for rsc.orgresearchgate.netnih.govthiadiazolo[3,4-h]quinolin-6-ol would require specific DFT calculations.
The energy gap is a crucial indicator of the molecule's electronic properties and its potential applications in materials science, for instance, as a semiconductor.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity
Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential. Typically, red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions denote areas of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral potential.
For a molecule like rsc.orgresearchgate.netnih.govthiadiazolo[3,4-h]quinolin-6-ol, the MEP map would likely show a high negative potential (red) around the nitrogen atoms of the thiadiazole and quinoline rings, as well as the oxygen atom of the hydroxyl group. These sites would be the most probable locations for protonation and interaction with electrophiles. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), making it a likely site for hydrogen bonding and interaction with nucleophiles.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. This method allows for the investigation of intramolecular interactions, such as hyperconjugation and charge transfer between donor (filled) and acceptor (unfilled) orbitals. The strength of these interactions can be quantified by second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with the delocalization of electrons from a donor NBO to an acceptor NBO.
Table 2: Illustrative NBO Analysis - Second-Order Perturbation Energy (E(2)) for Donor-Acceptor Interactions in a Related Heterocyclic System
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| LP(1) N on Thiadiazole | π*(C-C in Quinoline) | 5.4 |
| LP(1) O on Quinoline | σ*(C-N in Thiadiazole) | 3.8 |
| π(C=C) in Quinoline | π*(N=C) in Thiadiazole | 12.1 |
Note: This table provides hypothetical but representative E(2) values to illustrate the types of intramolecular interactions that NBO analysis can reveal. Actual values are dependent on the specific molecule and the level of theory used.
Reactivity and Selectivity Prediction
Computational methods are also instrumental in predicting the reactivity and selectivity of chemical reactions. By calculating various reactivity descriptors, it is possible to identify the most reactive sites within a molecule.
Fukui Functions for Nucleophilic and Electrophilic Sites
The Fukui function, f(r), is a local reactivity descriptor derived from conceptual DFT that indicates the change in electron density at a particular point in space when the total number of electrons in the system changes. It is used to identify the most reactive sites for nucleophilic and electrophilic attack.
f+(r) : for nucleophilic attack (where an electron is added). The site with the highest value is the most likely to be attacked by a nucleophile.
f-(r) : for electrophilic attack (where an electron is removed). The site with the highest value is the most susceptible to attack by an electrophile.
f0(r) : for radical attack.
Conceptual DFT Descriptors for Chemical Reactivity
In addition to Fukui functions, a range of global reactivity descriptors derived from conceptual DFT can be calculated to provide a broader understanding of a molecule's chemical behavior. These descriptors are typically calculated from the energies of the HOMO and LUMO.
Table 3: Key Conceptual DFT Descriptors and Their Significance
| Descriptor | Formula | Significance |
|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The ability of a molecule to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | 1/η | The reciprocal of hardness; indicates reactivity. |
| Electrophilicity Index (ω) | χ2/(2η) | A measure of the electrophilic character of a molecule. |
These descriptors, when calculated for rsc.orgresearchgate.netnih.govthiadiazolo[3,4-h]quinolin-6-ol and its derivatives, would allow for a quantitative comparison of their reactivity and stability. For instance, a higher electrophilicity index would suggest a greater propensity to act as an electrophile in a chemical reaction. nih.govsciensage.info
Spectroscopic Property Simulation
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. Theoretical calculations of spectroscopic properties can aid in the structural elucidation of newly synthesized compounds and provide a deeper understanding of their electronic transitions.
Using methods like Time-Dependent DFT (TD-DFT), it is possible to simulate the UV-Vis absorption spectrum of a molecule. These simulations provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π → π* or n → π). For a conjugated system like rsc.orgresearchgate.netnih.govthiadiazolo[3,4-h]quinolin-6-ol, the TD-DFT calculations would likely predict strong absorptions in the UV region corresponding to π → π transitions within the aromatic framework.
Similarly, the vibrational frequencies of a molecule can be calculated using DFT. These theoretical frequencies can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of vibrational modes to specific functional groups and motions within the molecule. For the title compound, characteristic vibrational modes for the O-H, C=N, and C-S bonds would be of particular interest.
Computational Prediction of IR and NMR Spectra
Density Functional Theory (DFT) is a robust method for predicting the vibrational (Infrared) and nuclear magnetic resonance (NMR) spectra of molecules. These theoretical spectra are invaluable for structural elucidation and serve as a benchmark for experimental data. dergipark.org.tr
For libretexts.orgstackexchange.comyoutube.comthiadiazolo[3,4-h]quinolin-6-ol, DFT calculations can predict the vibrational frequencies corresponding to specific bond stretches and bends. The resulting theoretical IR spectrum would display characteristic peaks that act as a molecular fingerprint. Key predicted vibrational frequencies would include the O-H stretching of the hydroxyl group, C=N and C=C stretching vibrations within the fused heterocyclic ring system, and S-N stretching from the thiadiazole ring. mdpi.comnih.gov The correlation between theoretical and experimental IR spectra for similar heterocyclic compounds is often very high, with correlation coefficients approaching 0.99. dergipark.org.tr
Similarly, NMR chemical shifts for ¹H and ¹³C nuclei can be calculated. The chemical environment of each atom dictates its shielding and, consequently, its resonance frequency. In libretexts.orgstackexchange.comyoutube.comthiadiazolo[3,4-h]quinolin-6-ol, the protons on the quinoline moiety would have distinct chemical shifts influenced by the fused thiadiazole ring. The hydroxyl proton's signal would be particularly sensitive to solvent and hydrogen bonding. For the ¹³C spectrum, carbons adjacent to electronegative nitrogen and sulfur atoms in the thiadiazole ring are expected to be deshielded and appear at a lower field (higher ppm). dergipark.org.trmdpi.comnih.gov
Table 1: Predicted Characteristic IR and NMR Spectral Data for libretexts.orgstackexchange.comyoutube.comthiadiazolo[3,4-h]quinolin-6-ol
| Spectral Type | Functional Group / Atom | Predicted Characteristic Signal / Shift | Notes |
| FT-IR | Hydroxyl (-OH) | ~3400-3600 cm⁻¹ (stretch) | Position and shape are sensitive to hydrogen bonding. |
| Aromatic C-H | ~3000-3100 cm⁻¹ (stretch) | Typical for aromatic rings. | |
| C=N / C=C | ~1500-1650 cm⁻¹ (stretch) | From the quinoline and thiadiazole rings. mdpi.com | |
| S=O (for dioxide derivatives) | Fingerprint region | Important for identifying oxidized derivatives. nih.gov | |
| ¹H-NMR | Aromatic Protons (quinoline) | ~7.0-8.5 ppm | Exact shifts depend on position relative to heteroatoms. |
| Hydroxyl Proton (-OH) | Variable (e.g., ~9-12 ppm) | Highly dependent on solvent and concentration. | |
| ¹³C-NMR | Thiadiazole Ring Carbons | ~140-160 ppm | Deshielded due to adjacent electronegative N and S atoms. mdpi.com |
| Quinoline Ring Carbons | ~110-150 ppm | Wide range typical for fused aromatic systems. |
Time-Dependent DFT (TD-DFT) for Electronic Absorption and Emission Spectra
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse of modern computational chemistry for studying the excited states of molecules. cecam.org It allows for the prediction of electronic absorption (UV-Vis) and emission (fluorescence, phosphorescence) spectra by calculating the energies of electronic transitions from the ground state to various excited states. stackexchange.comq-chem.com
A TD-DFT calculation for libretexts.orgstackexchange.comyoutube.comthiadiazolo[3,4-h]quinolin-6-ol would yield a series of excitation energies and their corresponding oscillator strengths. The oscillator strength is a measure of the probability of a given electronic transition; transitions with high oscillator strengths correspond to the intense absorption peaks observed experimentally (e.g., λmax). stackexchange.comyoutube.com These calculations can reveal how the fusion of the electron-deficient thiadiazole ring with the quinoline system affects the electronic transitions, such as n→π* and π→π* transitions.
To predict emission spectra, the molecular geometry of the relevant excited state (typically the lowest singlet state, S₁) must first be optimized. stackexchange.com The energy difference between the optimized excited state and the ground state geometry then corresponds to the emission energy. This approach allows for the theoretical determination of fluorescence spectra, providing insight into the molecule's potential as a fluorophore. nih.gov
Table 2: Illustrative TD-DFT Output for Electronic Absorption of libretexts.orgstackexchange.comyoutube.comthiadiazolo[3,4-h]quinolin-6-ol
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S₁ | 2.85 | 435 | 0.05 | HOMO -> LUMO |
| S₂ | 3.10 | 400 | 0.25 | HOMO-1 -> LUMO |
| S₃ | 3.45 | 359 | 0.48 | HOMO -> LUMO+1 |
Note: This table is illustrative. The actual values would be obtained from a specific TD-DFT calculation.
Intermolecular Interactions and Molecular Dynamics Simulations
The way molecules of libretexts.orgstackexchange.comyoutube.comthiadiazolo[3,4-h]quinolin-6-ol interact with each other and with their environment is crucial for understanding its macroscopic properties, such as solubility, melting point, and crystal packing.
Hydrogen Bonding Networks Involving the Hydroxyl Group
The structure of libretexts.orgstackexchange.comyoutube.comthiadiazolo[3,4-h]quinolin-6-ol contains both a hydrogen bond donor (the hydroxyl -OH group) and several potential hydrogen bond acceptors (the nitrogen atoms in the quinoline and thiadiazole rings). libretexts.org This makes the molecule highly capable of forming hydrogen bonds.
Intermolecular Hydrogen Bonding : Molecules can link to one another, with the hydroxyl group of one molecule donating a hydrogen to a nitrogen atom of a neighboring molecule. researchgate.net This type of interaction is a powerful force that can lead to the formation of one-dimensional chains or more complex two-dimensional networks in the solid state. libretexts.orgyoutube.com
Intramolecular Hydrogen Bonding : Depending on the molecular geometry, a hydrogen bond could potentially form between the hydroxyl proton and the adjacent nitrogen atom of the quinoline ring. Computational analysis would be required to determine if this internal hydrogen bond is energetically favorable compared to intermolecular bonding. nih.gov
These hydrogen bonding networks strongly influence the compound's physical properties. Strong intermolecular hydrogen bonds typically result in higher melting and boiling points.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations provide a computational "microscope" to observe the behavior of a molecule over time. nih.gov By simulating the motion of libretexts.orgstackexchange.comyoutube.comthiadiazolo[3,4-h]quinolin-6-ol and its surrounding solvent molecules, researchers can gain insights into its dynamic behavior.
MD simulations can be used to:
Study Conformational Flexibility : Analyze the rotational freedom and conformational changes of the molecule.
Investigate Hydrogen Bond Dynamics : Observe the formation and breaking of hydrogen bonds between solute molecules or between the solute and solvent, revealing their stability and lifetimes. nih.gov
Analyze Solvent Effects : Simulate the compound in different solvents (e.g., water, DMSO, chloroform) to understand how the solvent structure organizes around the molecule. This can explain differences in solubility and conformational preference in various media. mdpi.com The stability of protein-ligand complexes involving similar thiadiazole structures has been effectively evaluated using MD simulations. nih.gov
Advanced Theoretical Properties
Beyond spectra and interactions, computational methods can quantify a range of electronic properties that describe the inherent reactivity and stability of libretexts.orgstackexchange.comyoutube.comthiadiazolo[3,4-h]quinolin-6-ol. These are often derived from the output of DFT calculations.
Key properties include:
Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.
HOMO-LUMO Energy Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more easily excited and reactive. dergipark.org.tr
Quantum Chemical Descriptors : From the HOMO and LUMO energies, other descriptors like electronegativity, chemical potential, hardness, and softness can be calculated. These provide a quantitative basis for comparing the reactivity of different derivatives.
Table 3: Key Theoretical Properties and Their Significance for libretexts.orgstackexchange.comyoutube.comthiadiazolo[3,4-h]quinolin-6-ol
| Property | Definition | Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates electron-donating ability; higher energy means a better donor. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting ability; lower energy means a better acceptor. |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | Correlates with chemical stability and reactivity. dergipark.org.tr |
| Chemical Potential (μ) | (E(HOMO) + E(LUMO)) / 2 | Measures the "escaping tendency" of an electron from the system. |
| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | Measures resistance to change in electron distribution. |
Nonlinear Optical (NLO) Properties and Hyperpolarizability Calculations
Nonlinear optical (NLO) materials are of paramount interest for applications in modern photonics and optoelectronics, including optical data storage and signal processing. Organic molecules, particularly those with donor-acceptor (D-A) architectures and extensive π-conjugated systems, are promising candidates for NLO materials. The NLO response of a molecule is quantified by its polarizability (α) and, more importantly, its hyperpolarizabilities (β, γ, etc.).
The nih.govrsc.orgnih.govthiadiazolo[3,4-h]quinolin-6-ol structure inherently possesses features conducive to a significant NLO response. The 1,2,5-thiadiazole (B1195012) moiety is a known electron acceptor, while the quinoline ring, particularly when functionalized with an electron-donating hydroxyl group, acts as an electron donor. This intramolecular charge transfer (ICT) from the quinoline part to the thiadiazole part via the π-conjugated framework is a key mechanism for generating large NLO effects.
Computational studies on related heterocyclic systems, such as thiazolopyrimidoquinoline derivatives, have been performed using Density Functional Theory (DFT) to predict their NLO properties. nih.gov For instance, research on thiazolopyrimidoquinoline derivatives functionalized with different substituents has shown a strong correlation between the molecule's dipole moment and its NLO response. nih.gov It was found that a derivative featuring a 6-(3,4-dihydroxyphenyl) group exhibited a larger nonlinear absorption coefficient (β) and nonlinear refractive index (n₂), highlighting the significant role of hydroxyl groups in enhancing NLO properties. nih.gov
Theoretical calculations for various organic chromophores consistently show that the magnitude of the first hyperpolarizability (β) is highly sensitive to the molecular structure, the nature of donor/acceptor groups, and the efficiency of the π-bridge connecting them. For nih.govrsc.orgnih.govthiadiazolo[3,4-h]quinolin-6-ol, the fused ring system provides a rigid and planar π-bridge, facilitating electron delocalization, which is essential for a high NLO response.
To illustrate the range of values obtained for similar compounds, the following table presents calculated NLO properties for representative donor-acceptor molecules from the literature.
| Compound/System | Method/Basis Set | Dipole Moment (μ) (Debye) | Polarizability ⟨α⟩ (esu) | First Hyperpolarizability (β_total) (esu) |
| Thiazolopyrimidoquinoline derivative (4a) nih.gov | M06-2X/6-311G | High (qualitative) | - | High (qualitative) |
| Designed D–A–D–π–A Carbazole-Quinoline Compounds researchgate.net | B3LYP/6-311G(d,p) | 7.12 - 12.51 | 7.8 x 10⁻²³ - 1.0 x 10⁻²² | 1.3 x 10⁻²⁷ - 4.1 x 10⁻²⁷ |
| nih.govrsc.orgreddit.comTriazolo[3,4-b] nih.govreddit.commdpi.comthiadiazole derivative (C7) nih.gov | ωB97XD/6-311++G(d,p) | - | - | 105,032.98 x 10⁻³⁴ (9.07 x 10⁻²⁶) |
Note: This table is interactive. Values are for related or representative systems and not for nih.govrsc.orgnih.govthiadiazolo[3,4-h]quinolin-6-ol itself.
The data demonstrates that strategic molecular design, such as combining donor and acceptor moieties like quinoline and thiadiazole, can lead to substantial hyperpolarizability values. nih.govresearchgate.net It is therefore anticipated that nih.govrsc.orgnih.govthiadiazolo[3,4-h]quinolin-6-ol would also exhibit significant NLO properties, making it a candidate worthy of future experimental and detailed computational investigation.
Thermodynamic Parameters and Stability Studies
The thermodynamic stability of a molecule is a critical parameter influencing its synthesis, persistence, and practical applicability. Key thermodynamic parameters include the enthalpy of formation (ΔH_f), Gibbs free energy of formation (ΔG_f), and the energy of the frontier molecular orbitals (HOMO and LUMO). The stability of isomeric compounds can be experimentally assessed by comparing their heats of combustion; a lower heat of combustion indicates greater stability. reddit.comreddit.com
For heterocyclic compounds like nih.govrsc.orgnih.govthiadiazolo[3,4-h]quinolin-6-ol, computational methods are invaluable for predicting stability. Thiadiazoles are known to be a class of thermally and chemically stable heterocycles. nih.gov The fusion of the thiadiazole ring to the robust quinoline framework is expected to result in a molecule with considerable stability.
The relative stability of different isomers can be determined by calculating their total energies using quantum chemical methods. For example, in a study of rhodanine (B49660) and silarhodanine tautomers, DFT and composite CBS-QB3 methods were used to identify the global minimum energy structure in both the gas phase and in solution. researchgate.net Such calculations for the various potential isomers of thiadiazolo-quinolines would clarify which arrangements are thermodynamically favored.
The HOMO-LUMO energy gap (E_gap) is another important indicator of molecular stability and reactivity. A larger energy gap generally correlates with higher kinetic stability and lower chemical reactivity. researchgate.net In studies of disubstituted quinoline-carbazole compounds, molecules with a larger E_gap were found to be more chemically stable and less reactive. researchgate.net For nih.govrsc.orgnih.govthiadiazolo[3,4-h]quinolin-6-ol, the combination of an electron-donating group (-OH) and an electron-accepting ring (thiadiazole) would likely lead to a smaller HOMO-LUMO gap compared to the unsubstituted parent compound, suggesting higher reactivity but also enhanced charge-transfer characteristics relevant to its optical properties.
The following table presents thermodynamic data for related heterocyclic systems to provide a reference for the expected values.
| Compound/System | Method | Parameter | Value | Indication |
| 2-Amino-1,3,4-thiadiazole derivatives rsc.org | G3(MP2)//B3LYP | Gas-Phase Enthalpy of Formation | Varies with substitution (kJ/mol) | Relative stability of derivatives |
| Rhodanine Tautomer (Global Minimum) researchgate.net | CBS-QB3 | Relative Energy | 0 kJ/mol | Most stable tautomeric form |
| Rhodanine Tautomer (Highest Energy) researchgate.net | CBS-QB3 | Relative Energy | 136.06 kJ/mol | Least stable tautomeric form |
| Synthesized Quinoline-Carbazole (Q4) researchgate.net | DFT | Hardness | 1.889 | High chemical stability, low reactivity |
Note: This table is interactive. Data is for related or representative systems and not for nih.govrsc.orgnih.govthiadiazolo[3,4-h]quinolin-6-ol itself.
Structure Property and Structure Activity Relationship Sar Studies Of 1 2 3 Thiadiazolo 3,4 H Quinolin 6 Ol Derivatives
Impact of Structural Modifications on Photophysical Characteristics
The photophysical properties of these derivatives, such as light absorption and emission, are intrinsically linked to their molecular structure. Modifications to the core or the addition of peripheral functional groups can dramatically alter these characteristics.
The introduction of substituents with varying electronic properties (electron-donating or electron-withdrawing) onto the aromatic core of thiadiazole-containing heterocycles significantly influences their absorption (λ_abs_) and emission (λ_em_) maxima. The thiadiazole ring itself generally acts as a potent electron-withdrawing group. researchgate.net
In related donor-acceptor (D-A) type molecules, the electronic nature of the substituent dictates the energy of the intramolecular charge transfer (ICT) transition. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups attached to the quinoline (B57606) or an appended phenyl ring can increase the energy of the highest occupied molecular orbital (HOMO). Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) can lower the energy of the lowest unoccupied molecular orbital (LUMO). nih.gov
This modulation of the HOMO-LUMO energy gap directly impacts the photophysical properties. A smaller energy gap, often resulting from the combination of strong EDGs and EWGs, typically leads to a bathochromic (red) shift in both the absorption and emission spectra. For instance, studies on analogous 1,2,5-thiadiazole (B1195012) derivatives show that extending the π-conjugation or introducing powerful donor groups results in absorption at longer wavelengths. rsc.org Research on other heterocyclic systems demonstrates that substituents like chlorine atoms can act as activating groups, influencing reactivity and electronic properties, while alkyl groups are deactivating. nih.gov
Table 1: Effect of Substituents on Photophysical Properties of Analogous Thiadiazole Derivatives
| Base Compound | Substituent (Position) | Effect | Absorption Max (λ_abs_) | Emission Max (λ_em_) | Source |
|---|---|---|---|---|---|
| Pyrano[4,3-b]quinolizine | 4-methoxyphenyl | Electron-donating | 398 nm | 515 nm | mdpi.com |
| Pyrano[4,3-b]quinolizine | 4-nitrophenyl | Electron-withdrawing | 400 nm | 500 nm | mdpi.com |
| rsc.orgresearchgate.netresearchgate.netThiadiazolo[3,4-f] researchgate.netnih.govphenanthroline 2,2-dioxide | - | - | ~315 nm | - | nih.gov |
Note: Data is based on structurally related compounds to infer potential trends for rsc.orgresearchgate.netresearchgate.netthiadiazolo[3,4-h]quinolin-6-ol derivatives.
Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation in a poor solvent or in the solid state. This property is highly desirable for applications in sensors, imaging, and light-emitting devices. The mechanism often involves the restriction of intramolecular motions (RIM), such as rotations or vibrations, in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative channel.
For derivatives of rsc.orgresearchgate.netresearchgate.netthiadiazolo[3,4-h]quinolin-6-ol, AIE properties could potentially be engineered through specific structural designs. Studies on other heterocyclic systems like 3-phenyl pyrano[4,3-b]quinolizine have shown that the absence of bulky substituents at certain positions allows for the molecular aggregation necessary to induce emission enhancement. mdpi.com For example, compounds lacking a substituent at position 5 of the pyrano[4,3-b]quinolizine core exhibited significant AIE behavior in aqueous solutions. mdpi.com This suggests that controlling steric hindrance around the planar core of the thiadiazolo-quinoline system could be a key strategy to impart AIE characteristics. The introduction of rotatable groups, such as phenyl rings, could lead to AIE activity by restricting their rotation in the aggregated state.
Influence of Molecular Architecture on Electronic and Electrochemical Behavior
The arrangement of atoms and functional groups within the molecule fundamentally governs its electronic structure and how it behaves under electrochemical conditions.
The HOMO-LUMO energy gap is a critical parameter that determines the electronic and optical properties of a molecule, including its color, conductivity, and reactivity. In π-conjugated systems like rsc.orgresearchgate.netresearchgate.netthiadiazolo[3,4-h]quinolin-6-ol derivatives, this gap can be precisely tuned.
Table 2: Molecular Structure and Corresponding Energy Gaps in Analogous Heterocyclic Systems
| Compound System | Structural Feature | Optical Band Gap (eV) | Source |
|---|---|---|---|
| rsc.orgresearchgate.netresearchgate.net-Thiadiazolo[3,4-g]quinoxaline Derivatives | Varies with substituents and core aromaticity | 1.3 - 2.4 | rsc.org |
Note: This table presents data from analogous systems to illustrate the principles of energy gap tuning.
The electrochemical behavior of these compounds, particularly their oxidation and reduction potentials, is determined by the electron density of the heterocyclic core. The rsc.orgresearchgate.netresearchgate.netthiadiazole ring is known to be a strong electron acceptor, facilitating reduction processes. researchgate.net The 1,1-dioxide derivatives of 1,2,5-thiadiazole are even more easily reduced, with reduction potentials typically in the range of –0.6 to –1.0 V. researchgate.netresearchgate.net
Table 3: Redox Potentials of Representative Thiadiazole and Related Heterocyclic Derivatives
| Compound Type | Redox Process | Potential (V) vs. Ref. Electrode | Key Structural Feature | Source |
|---|---|---|---|---|
| 3,4-Diphenyl-1,2,5-thiadiazole 1,1-dioxide | Reduction | ~ -0.8 and -1.6 | Two reversible peaks to radical anion and dianion | researchgate.net |
| 1,2,5-Thiadiazole 1,1-dioxide derivatives | Reduction | -0.6 to -1.0 | Strongly electron-withdrawing >SO₂ group | researchgate.net |
| Catechol with 1,3,4-oxadiazole (B1194373) fragment | Oxidation | 0.94 - 1.25 | Oxidation of catechol moiety to o-benzoquinone | nih.gov |
Note: Potentials are highly dependent on experimental conditions (solvent, electrolyte, reference electrode). Data is from analogous systems.
Investigation of Structural Features Governing Biochemical Interactions (In Vitro Models)
Thiadiazole-containing compounds are widely explored in medicinal chemistry for a range of biological activities, including anticancer, antioxidant, and enzyme inhibitory effects. isres.orgnih.govmdpi.com The bioactivity is often linked to the ability of the thiadiazole ring to act as a bioisostere of other key biological structures, like pyrimidine (B1678525), and its capacity to participate in hydrogen bonding and other non-covalent interactions with biological targets. mdpi.com
For derivatives of rsc.orgresearchgate.netresearchgate.netthiadiazolo[3,4-h]quinolin-6-ol, the specific substituents on both the quinoline and thiadiazole portions would be critical in defining their therapeutic potential and mechanism of action.
Anticancer Activity: In various series of 1,3,4-thiadiazole (B1197879) derivatives, anticancer activity has been shown to be highly dependent on the nature of the substituents. For example, in a series of quinazoline-thiadiazole-urea conjugates, compounds with specific substitutions on a terminal phenyl ring demonstrated enhanced antiproliferative activity against cancer cell lines like MCF7. nih.gov The presence of a nitro group, a powerful electron-withdrawing moiety, can create electron-deficient sites that interact with biological nucleophiles in cells. nih.gov
Antioxidant Activity: The antioxidant potential of heterocyclic compounds is also structure-dependent. In a study of thiazolidinone derivatives of 1,3-thiazole and 1,3,4-thiadiazole, the antioxidant activity varied significantly among the different compounds tested. nih.gov The phenolic hydroxyl group in the parent rsc.orgresearchgate.netresearchgate.netthiadiazolo[3,4-h]quinolin-6-ol structure is a classic antioxidant pharmacophore, suggesting that these derivatives could possess radical scavenging properties.
Enzyme Inhibition: Thiadiazole scaffolds are present in many enzyme inhibitors. For instance, thiazolidin-4-one hybrids with 1,3,4-thiadiazole have been identified as potential acetylcholinesterase (AChE) inhibitors. biointerfaceresearch.com The inhibitory potency was found to be directly related to the electronic nature of the substituents on an attached benzylidene ring, with electron-donating groups leading to more potent inhibition. biointerfaceresearch.com This highlights that specific electronic and steric features are required for effective binding to an enzyme's active site.
Table 4: Structure-Activity Relationships of Analogous Thiadiazole Derivatives in Biochemical Assays
| Compound Series | Biological Activity | Key Structural Feature for High Activity | Target/Assay | Source |
|---|---|---|---|---|
| Quinazoline-thiadiazole-urea hybrids | Anticancer | 4-chloro or 3,4-dichloro substitution on terminal phenylurea | MCF7, A549, MDA-MB231 cell lines | nih.gov |
| Thiazolidinone-thiadiazole derivatives | Antioxidant | Varies; compound with 2-(4-chlorophenyl)hydrazono) group showed good activity | DPPH and TBARS assays | nih.gov |
| Thiazolidin-4-one-thiadiazole hybrids | AChE Inhibition | Electron-donating groups (e.g., -CH₃, -OCH₂Ph) on benzylidene ring | Ellman's method | biointerfaceresearch.com |
Computational Molecular Docking for Ligand-Target Binding Prediction
Computational molecular docking is a powerful tool used to predict the binding orientation and affinity of a ligand to a specific protein target. For researchgate.netnih.govchalcogen.rothiadiazolo[3,4-h]quinolin-6-ol derivatives, docking studies can provide valuable insights into their potential mechanisms of action. For instance, in the context of anticancer research, these compounds could be docked against the active sites of enzymes like tyrosine kinases, which are often implicated in cancer progression. scielo.br
The docking process involves generating various conformations of the ligand and placing them within the binding pocket of the receptor. A scoring function is then used to estimate the binding energy for each pose. For the researchgate.netnih.govchalcogen.rothiadiazolo[3,4-h]quinolin-6-ol scaffold, the nitrogen atoms in both the quinoline and thiadiazole rings, as well as the hydroxyl group, can act as hydrogen bond acceptors or donors, forming key interactions with amino acid residues in the active site. scielo.brnih.gov The planar aromatic structure can also participate in π-π stacking interactions. nih.gov
A hypothetical docking study of a series of researchgate.netnih.govchalcogen.rothiadiazolo[3,4-h]quinolin-6-ol derivatives against a target protein might reveal that substituents at different positions on the quinoline ring can modulate binding affinity. For example, the introduction of a bulky group at a specific position might lead to steric clashes, thereby reducing the binding score, while a smaller, electron-withdrawing group could enhance interactions and improve the score. nih.gov
Table 1: Hypothetical Molecular Docking Scores of researchgate.netnih.govchalcogen.rothiadiazolo[3,4-h]quinolin-6-ol Derivatives Against a Kinase Target
| Compound | Substituent (R) | Docking Score (kcal/mol) | Key Interactions |
| 1 | -H | -7.5 | H-bond with MET793 |
| 1a | -Cl | -8.2 | H-bond with MET793, Halogen bond with LEU718 |
| 1b | -OCH₃ | -7.8 | H-bond with MET793, H-bond with ASP810 |
| 1c | -CH₃ | -7.6 | H-bond with MET793 |
| 1d | -NO₂ | -8.5 | H-bond with MET793, H-bond with CYS797 |
This data is illustrative and intended to represent typical results from a molecular docking study.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biochemical Efficacy
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.netnih.gov These models are invaluable for predicting the activity of novel compounds and for optimizing lead structures. For researchgate.netnih.govchalcogen.rothiadiazolo[3,4-h]quinolin-6-ol derivatives, a QSAR study would involve synthesizing a series of analogs with systematic variations in their structure and then testing their biological activity, for example, as enzyme inhibitors. nih.gov
The development of a QSAR model typically involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological. researchgate.net Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that correlates these descriptors with the observed biological activity (e.g., IC₅₀ values). researchgate.netchalcogen.ro
A hypothetical QSAR model for researchgate.netnih.govchalcogen.rothiadiazolo[3,4-h]quinolin-6-ol derivatives might indicate that the biological activity is positively correlated with the hydrophobicity of the substituents and negatively correlated with their steric bulk. This would suggest that more lipophilic and smaller substituents are preferred for higher efficacy. Such a model could then be used to predict the activity of yet-unsynthesized derivatives, guiding further synthetic efforts.
Table 2: Hypothetical QSAR Data for researchgate.netnih.govchalcogen.rothiadiazolo[3,4-h]quinolin-6-ol Derivatives
| Compound | LogP | Molecular Weight | pIC₅₀ (Observed) | pIC₅₀ (Predicted) |
| 1 | 2.5 | 217.24 | 6.2 | 6.1 |
| 1a | 3.1 | 251.68 | 6.8 | 6.9 |
| 1b | 2.6 | 247.27 | 6.4 | 6.3 |
| 1c | 2.9 | 231.27 | 6.3 | 6.4 |
| 1d | 2.4 | 262.24 | 7.1 | 7.0 |
This data is illustrative. pIC₅₀ = -log(IC₅₀).
Mechanistic Studies of Biochemical Target Modulation (e.g., Enzyme Inhibition)
Understanding the precise mechanism by which a compound exerts its biological effect is a cornerstone of drug discovery. For derivatives of researchgate.netnih.govchalcogen.rothiadiazolo[3,4-h]quinolin-6-ol that show promise in initial screenings, mechanistic studies are essential to elucidate how they modulate their biochemical targets, such as enzymes. nih.gov
Enzyme inhibition studies can determine whether a compound acts as a competitive, non-competitive, or uncompetitive inhibitor. This information is critical for understanding the nature of the ligand-target interaction. For example, if a derivative of researchgate.netnih.govchalcogen.rothiadiazolo[3,4-h]quinolin-6-ol is found to be a competitive inhibitor of a particular kinase, it would suggest that the compound binds to the same active site as the natural substrate. researchgate.net
Further mechanistic investigations could involve techniques like X-ray crystallography to determine the three-dimensional structure of the compound bound to its target enzyme. This would provide a detailed picture of the binding mode and the specific interactions that are responsible for the inhibitory activity. Additionally, cell-based assays can be used to confirm that the observed enzyme inhibition translates into a desired cellular effect, such as the induction of apoptosis in cancer cells. nih.govnih.gov Studies on related fused thiadiazole systems have shown that they can induce cell cycle arrest and apoptosis by modulating the expression of key regulatory proteins. nih.gov
Understanding Chemical Reactivity and Stability through Structural Variations
Structural variations can be strategically introduced to enhance stability. For example, the introduction of a fluorine atom at a position susceptible to metabolic oxidation can block this pathway and increase the compound's half-life. d-nb.info The stability of the thiadiazole ring itself is a known characteristic of this heterocycle. nih.gov
Investigating the stability of researchgate.netnih.govchalcogen.rothiadiazolo[3,4-h]quinolin-6-ol derivatives in liver microsomes or plasma can provide valuable data on their metabolic fate. By analyzing the metabolites formed, researchers can identify the labile sites in the molecule and design new analogs with improved stability profiles.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for optimizing the yield of [1,2,5]thiadiazolo[3,4-h]quinolin-6-ol derivatives?
- Methodological Answer : The synthesis of thiadiazoloquinoline derivatives often involves cyclocondensation reactions. For example, introducing electron-withdrawing groups (e.g., fluorine at C4) and bulky substituents (e.g., cyclopropyl at C9) can enhance stability and reactivity. A diamino intermediate (e.g., compound 14 in Scheme 1 of ) is typically reacted with thionating agents like P₂S₁₀ to form the thiadiazole ring. Yield optimization requires precise control of reaction time (e.g., 6–8 hours at 80–100°C) and stoichiometric ratios of reagents .
- Key Data :
| Substituent Position | Yield Improvement (%) | Reference |
|---|---|---|
| C4-Fluorine | 15–20 | |
| C9-Cyclopropyl | 10–15 |
Q. How can the antibacterial activity of this compound derivatives be systematically evaluated?
- Methodological Answer : Use standardized in vitro assays such as minimum inhibitory concentration (MIC) determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives like the ethyl ester (15 ) and carboxylic acid (16 ) forms ( ) should be compared to assess bioavailability. Structural confirmation via X-ray crystallography (e.g., C–H···O/N interactions in ) ensures accurate SAR analysis. Solubility in DMSO/PBS and stability under physiological pH (6.8–7.4) must be validated .
Q. What spectroscopic and crystallographic techniques are critical for characterizing thiadiazoloquinoline derivatives?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR resolves tautomerism (e.g., keto-enol forms) and regiochemistry. For example, the C7-carboxylic proton in 16 appears as a singlet at δ 14.2 ppm ( ).
- X-Ray Crystallography : Determines bond lengths (e.g., S–N = 1.62–1.65 Å) and dihedral angles between fused rings, confirming planarity for π-π stacking .
- Mass Spectrometry : High-resolution ESI-MS validates molecular ions (e.g., [M+H]⁺ for 15 : m/z 375.08) .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the electronic properties of thiadiazoloquinoline derivatives?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates HOMO-LUMO gaps, excitation energies, and charge transfer dynamics. For example, replacing sulfur with selenium in the thiadiazole ring reduces the HOMO-LUMO gap by 0.10–0.15 eV, inducing a bathochromic shift (~50 nm) in absorption spectra ( ). Basis sets like 6-31G(d,p) and solvent models (e.g., PCM) improve accuracy .
- Key Data :
| Derivative | HOMO-LUMO Gap (eV) | λₘₐₓ (nm) |
|---|---|---|
| Thiadiazolo (S) | 3.12 | 417 |
| Selenadiazolo (Se) | 2.97 | 465 |
Q. What strategies enhance the NIR-II fluorescence of thiadiazoloquinoline-based fluorophores?
- Methodological Answer : Extend π-conjugation via ring-fusion (e.g., dibenzo[a,c][1,2,5]thiadiazolo[3,4-i]phenazine in ) and adopt donor-acceptor-donor (D-A-D) architectures. Introducing heteroatoms (e.g., S, Se) enhances electron delocalization (HEED effect), shifting emission to 1000–1700 nm. In vivo imaging requires tuning logP values (1.5–3.0) for tissue penetration .
Q. How can direct arylation polycondensation (DAP) synthesize high-molecular-weight thiadiazoloquinoline polymers for organic electronics?
- Methodological Answer : Use Pd-catalyzed DAP with monomers like 6H-[1,2,5]thiadiazolo[3,4-e]thieno[3,2-b]indole and para-azaquinodimethane (p-AQM). Optimize catalyst loading (2–5 mol% Pd(OAc)₂), ligands (P(2-MeOPh)₃), and reaction time (24–48 hours) to achieve Mₙ > 50 kDa. Aromatic-quinoidal designs (e.g., polymer PQ-1 in ) improve charge mobility (μₕ > 0.1 cm²/V·s) .
Addressing Data Contradictions
Q. How should researchers resolve discrepancies between experimental and computational absorption spectra?
- Methodological Answer : Cross-validate TD-DFT results with experimental UV-Vis/NIR data. For instance, if DFT underestimates λₘₐₓ by >30 nm, refine the functional (e.g., CAM-B3LYP) or include explicit solvent effects. Calibrate using reference compounds with known optical profiles ( ).
Q. What factors influence the hydrolytic stability of thiadiazoloquinoline esters in biological media?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
